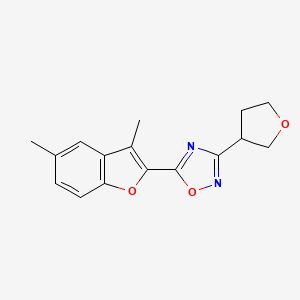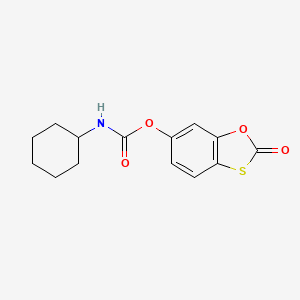![molecular formula C13H11F4N3O B5663827 3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide](/img/structure/B5663827.png)
3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated compounds have attracted significant interest in synthetic and medicinal chemistry due to their unique properties, including chemical stability and biological activity. The specific fluorinated structure “3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide” likely exhibits characteristics that make it valuable for specific applications in these fields.
Synthesis Analysis
Recent methodologies for introducing fluorinated groups into molecules involve direct fluorination or assembly from fluorinated substrates. For example, the monofluoromethylation of N-heterocycles demonstrates the versatility of incorporating fluorine into complex structures for enhanced molecular properties (Moskalik, 2023).
Molecular Structure Analysis
The structure of fluorinated compounds, particularly those with pyrazole rings, has been extensively explored. Trifluoromethyl groups attached to pyrazoles are known to significantly influence the chemical and physical properties of these compounds, impacting their reactivity and potential applications (Aggarwal & Sharma, 2023).
Chemical Reactions and Properties
The reactivity of fluorinated compounds varies widely, with trifluoromethyl groups often enhancing the chemical stability and reactivity of the molecule. For example, fluoroalkylation reactions in aqueous media have been developed to efficiently introduce fluorinated groups into target molecules under environmentally benign conditions (Song et al., 2018).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties, including low surface energies and high thermal stability. These properties are largely attributed to the strong carbon-fluorine bonds and the ability of fluorinated groups to influence the overall molecular conformation and solubility (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity, acidity, and electronegativity, are significantly affected by the presence of fluorine atoms. These effects are critical in designing molecules with desired reactivity and stability profiles for specific applications (Kiyani, 2018).
properties
IUPAC Name |
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c14-12-9(2-1-3-10(12)13(15,16)17)8-6-19-20(7-8)5-4-11(18)21/h1-3,6-7H,4-5H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGWAFWVJWUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN(N=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5663756.png)
![5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)

![N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5663768.png)
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![rel-(1S,5R)-3-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)

![2-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5663808.png)
![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663810.png)
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)

